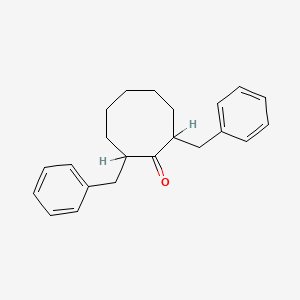

2,8-Dibenzylcyclooctanone

Cat. No. B1202825

M. Wt: 306.4 g/mol

InChI Key: QRZUPJILJVGUFF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03937710

Procedure details

2,8-Dibenzylcyclooctanone is prepared by stirring 25 grams of cyclooctanone, 54 grams of benzaldehyde, 30 grams of potassium hydroxide and 500 milliliters of methanol at reflux temperatures for 4 hours. The mixture is then cooled to room temperature and 200 milliliters of water are added followed by 300 milliliters of ether. The ether layer is separated and the ether and methanol are then removed by distillation. The residue is taken up in 200 milliliters of ethanol and hydrogenated at 1,000 p.s.i.g. and ambient temperature using a 10 percent palladium on carbon catalyst. The catalyst is removed by filtration and the solvent is removed by distillation. Recrystallization of the crude product is effected by dissolving in 150 milliliters of methanol and seeding with crystalline 2,8-dibenzylcyclooctanone (m.p. 75°-77° C.). Cooling of the seeded methanolic solution gives 16 grams of crystals with melting point 60°-67° C. A second recrystallization of this material from methanol gives one isomer of 2,8-dibenzylcyclooctanone, melting point 75°-77° C., as a first crop and a second isomer of 2,8-dibenzylcyclooctanone, melting point 66°-68° C., as a second crop.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[K+].CO>CCOCC.O>[CH2:10]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:1]1=[O:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCCC1)=O

|

|

Name

|

|

|

Quantity

|

54 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperatures for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer is separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether and methanol are then removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst is removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of the crude product

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in 150 milliliters of methanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooling of the seeded methanolic solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)C1C(C(CCCCC1)CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |